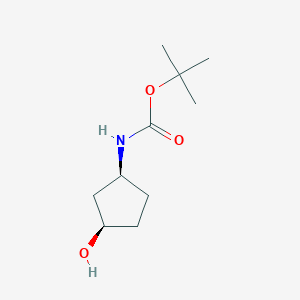

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616535 | |

| Record name | tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167465-99-8 | |

| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167465-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a cornerstone for introducing vicinal diols with high enantiomeric excess (ee). Using AD-mix-α or β with osmium tetroxide (OsO₄), cyclopentene derivatives are converted to cis-diols, followed by selective protection of the 3-hydroxyl group.

Reaction Conditions:

| Reagent | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| OsO₄, AD-mix-β | t-BuOH/H₂O | 0–5°C | 92–95 | 85–90 |

| N-Methylmorpholine N-oxide (NMO) | Acetone/H₂O | 25°C | 88–90 | 80–85 |

Enzymatic Hydroxylation

Biocatalysts like cytochrome P450 monooxygenases or ketoreductases enable hydroxylation under mild conditions. Lactobacillus brevis alcohol dehydrogenase has been used to reduce 3-ketocyclopentyl intermediates to the (1S,3R)-diol with >98% ee.

Carbamate Protection Strategies

The 3-hydroxy group is protected as a carbamate using tert-butyloxycarbonyl (Boc) anhydride or Boc-OSu (succinimidyl carbonate). The reaction is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as 4-dimethylaminopyridine (DMAP).

Optimized Conditions:

| Boc Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Boc₂O | DMAP | DCM | 12 | 90–95 |

| Boc-OSu | Triethylamine | THF | 6 | 88–92 |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the Boc reagent, forming a stable carbamate linkage.

Diastereomeric Resolution Methods

Racemic mixtures of 3-hydroxycyclopentyl intermediates are resolved via diastereomeric salt formation or chiral chromatography.

Crystallization-Based Resolution

(1S,3R)- and (1R,3S)-diastereomers are separated using chiral acids like tartaric acid. The (1S,3R)-tartrate salt crystallizes preferentially, yielding >99% de after recrystallization.

Chiral Stationary Phase Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α = 1.5–2.0) of enantiomers, with recovery rates exceeding 90%.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction enables inversion of configuration at the 1-position using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For example, (1R,3R)-3-hydroxycyclopentyl carbamate is converted to the (1S,3R)-isomer via SN2 displacement.

Reaction Parameters:

| Substrate | Reagents | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| (1R,3R)-isomer | DEAD, PPh₃ | THF | 75–80 | >99 |

Industrial-Scale Production and Flow Chemistry

Industrial synthesis employs continuous flow microreactors to enhance mixing and heat transfer. A typical setup involves:

-

Hydroxylation Module : OsO₄-catalyzed dihydroxylation at 5°C.

-

Protection Module : Boc₂O addition in DCM with DMAP.

-

Resolution Module : Chiral chromatography or enzymatic separation.

Advantages :

Purification and Characterization

Final purification involves silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. Purity is confirmed via HPLC (>99.5%) and NMR spectroscopy.

Key Spectral Data :

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Scalability |

|---|---|---|---|

| Asymmetric Dihydroxylation | High ee (>90%) | Cost of OsO₄ | Moderate |

| Enzymatic Resolution | Mild conditions | Substrate specificity | High |

| Mitsunobu Reaction | Stereochemical control | Phosphine oxide waste | Low |

化学反应分析

Types of Reactions

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylamine derivatives.

Substitution: Formation of various substituted carbamates.

科学研究应用

Organic Synthesis

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate serves as a versatile intermediate in organic synthesis. It is particularly useful in:

- Enantioselective Synthesis: The compound is employed in the construction of carbocyclic analogues of nucleotides, which are crucial for antiviral and anticancer therapies.

- Synthesis of Natural Products: It is involved in the synthesis of intermediates for cytotoxic compounds like jaspine B, which has shown efficacy against human carcinoma cell lines.

Pharmaceutical Applications

The compound's ability to interact with biological systems makes it relevant for pharmacological studies:

- Antiviral Activity: Research indicates that derivatives of this compound exhibit promising antiviral properties, particularly against SARS-CoV-2 by inhibiting the papain-like protease (PLpro) essential for viral replication .

- Potential Therapeutic Uses: Its derivatives are being explored for their roles in treating various diseases due to their interaction with specific enzymes and receptors in biological pathways.

Case Study 1: Inhibition of SARS-CoV-2 PLpro

In a recent study, a derivative of this compound was evaluated for its inhibitory effects on the SARS-CoV-2 papain-like protease. The compound demonstrated significant antiviral activity with a favorable pharmacokinetic profile, suggesting its potential as a therapeutic agent against COVID-19 .

Case Study 2: Synthesis of Anticancer Agents

The use of this compound in synthesizing carbocyclic nucleotides has been documented. These nucleotides are essential for developing new anticancer therapies, showcasing the compound's importance in medicinal chemistry.

Data Tables

作用机制

The mechanism of action of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the carbamate group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and processes.

相似化合物的比较

Chemical Identity :

- IUPAC Name : tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

- CAS Number : Referenced as product H10877 .

- Molecular Formula: C₁₀H₁₉NO₃ (based on stereoisomer data) .

- Purity : Typically ≥98% for commercial samples .

- Storage : Recommended at 2–8°C under dry conditions .

Applications :

This compound is a key chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes like DPP-IV and kinase inhibitors . Its stereochemistry ((1S,3R)) is critical for enantioselective interactions in drug-receptor binding .

Comparison with Structurally Similar Compounds

Stereoisomers and Regioisomers

The compound has several stereoisomers and regioisomers with distinct physicochemical and biological properties:

Key Observations :

- Stereochemistry : The (1S,3R) configuration provides optimal hydrogen-bonding capacity compared to (1S,3S) or (1R,3S) isomers, as shown in crystallographic studies .

- Ring Size : Cyclopentyl derivatives (e.g., 610302-03-9) exhibit ~20% faster reaction kinetics in peptide couplings than cyclohexyl analogs due to reduced steric hindrance .

Functional Group Modifications

Compounds with additional substituents or altered functional groups:

生物活性

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 201.26 g/mol

- CAS Number : 167465-99-8

The compound features a tert-butyl group and a hydroxyl substituent on a cyclopentyl ring, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can act as a reversible inhibitor by forming covalent bonds with the active sites of target enzymes. This interaction may block substrate access, thus inhibiting enzymatic activity. The hydroxyl group enhances binding affinity through hydrogen bonding, potentially increasing the specificity of the compound for its targets .

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral proteases, which are crucial for viral replication. In particular, it has been explored as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential target for antiviral drug development .

- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes involved in metabolic pathways. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to potential applications in treating metabolic disorders.

Case Studies and Research Findings

-

Inhibitory Effects on PLpro :

- A study focused on the design and optimization of inhibitors for PLpro identified this compound as a promising candidate. The compound was tested for potency and metabolic stability, showing significant inhibitory effects against PLpro with IC values indicating effective dose ranges for therapeutic applications .

- Pharmacokinetics and Bioavailability :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | Hydroxymethyl group on cyclopentane | Different stereochemistry |

| tert-butyl (trans-4-hydroxycyclohexyl)carbamate | Cyclohexane instead of cyclopentane | Variation in ring structure |

| tert-butyl (3-hydroxycyclopentyl)carbamate | Lacks hydroxymethyl substitution | Simpler structure |

This table highlights how structural variations among similar compounds can influence their biological activities and therapeutic potentials.

常见问题

How can the stereoselective synthesis of tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate be optimized to achieve high enantiomeric purity?

Answer:

- Key Steps :

- Chiral Pool Strategy : Use enantiomerically pure cyclopentanol derivatives as starting materials to preserve stereochemistry during carbamate formation .

- Coupling Conditions : Employ N,N'-carbonyldiimidazole (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT) for efficient Boc-protection of the amine group without racemization .

- Catalytic Asymmetric Hydroxylation : For substrates lacking pre-existing stereocenters, Sharpless asymmetric dihydroxylation or enzymatic hydroxylation can introduce the (1S,3R) configuration .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in tert-butyl methyl ether (MTBE) to remove diastereomeric impurities .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

What advanced analytical techniques are recommended for resolving structural ambiguities in this compound derivatives?

Answer:

- X-ray Crystallography :

- NMR Analysis :

- Computational Modeling :

How should researchers address contradictions between spectroscopic data and expected stereochemical outcomes?

Answer:

- Case Study : If observed NMR coupling constants () conflict with predicted chair conformations:

- Re-evaluate Crystallographic Data : Use SHELXD to solve phase problems and confirm the absolute configuration .

- Dynamic NMR (DNMR) : Probe ring-flipping kinetics in cyclopentane derivatives by variable-temperature NMR (e.g., coalescence temperature analysis) .

- Stereochemical Lability Check : Test for epimerization under reaction conditions (e.g., acidic/basic environments) via time-resolved HPLC .

- Mitigation : Include stereochemical controls (e.g., diastereomeric salt resolution) during synthesis to isolate the desired enantiomer .

What methodologies are effective for assessing the stability and reactivity of this compound under varying experimental conditions?

Answer:

- Hydrolytic Stability :

- Thermal Stability :

- Reactivity Screening :

How can researchers mitigate challenges in isolating this compound from complex reaction mixtures?

Answer:

- Extraction Optimization :

- Partition the crude product between ethyl acetate and brine (3×) to remove polar byproducts .

- Chromatographic Strategies :

- Use reverse-phase C18 columns (acetonitrile/water gradient) for small-scale purification.

- For large-scale batches, employ flash chromatography with a dichloromethane/methanol (95:5) eluent .

- Crystallization Techniques :

What strategies are recommended for functionalizing this compound while preserving stereochemical integrity?

Answer:

- Hydroxyl Group Protection :

- Use TBSCl (tert-butyldimethylsilyl chloride) in DMF to protect the hydroxyl group before further reactions .

- Amine Deprotection :

- Treat with 4 M HCl in dioxane (0°C, 1 h) to remove the Boc group without racemization .

- Cross-Coupling Reactions :

- Suzuki-Miyaura coupling: Employ Pd(PPh₃)₄ and Na₂CO₃ in degassed THF/water (3:1) for aryl functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。